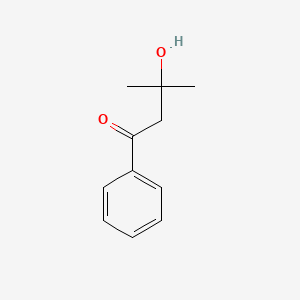![molecular formula C12H9BF3NO2 B11720484 {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11720484.png)
{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a trifluoromethylphenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid typically involves the following steps:
Bromination: The starting material, 2-(trifluoromethyl)phenylpyridine, is brominated to introduce a bromine atom at the 5-position of the pyridine ring.
Lithiation: The brominated intermediate is treated with a strong base, such as n-butyllithium, to generate the corresponding lithium intermediate.
Borylation: The lithium intermediate is then reacted with a boron reagent, such as trimethyl borate, to form the boronic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can undergo oxidation to form the corresponding boronic ester or borate.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation.
Substituted Derivatives: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.
Mecanismo De Acción
The mechanism of action of {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. In biological systems, the boronic acid group can interact with enzymes, inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the trifluoromethyl and pyridine substituents, making it less versatile in certain reactions.
Pyridinylboronic Acid: Lacks the trifluoromethylphenyl group, which can affect its reactivity and stability.
Trifluoromethylphenylboronic Acid: Lacks the pyridine ring, which can influence its binding properties and applications.
Uniqueness: {5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid is unique due to the combination of the trifluoromethylphenyl group and the pyridine ring, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in both academic and industrial research.
Propiedades
Fórmula molecular |
C12H9BF3NO2 |
|---|---|
Peso molecular |
267.01 g/mol |
Nombre IUPAC |
[5-[2-(trifluoromethyl)phenyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H9BF3NO2/c14-12(15,16)11-4-2-1-3-10(11)8-5-9(13(18)19)7-17-6-8/h1-7,18-19H |
Clave InChI |
XGTWHWOVEYWQCL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN=C1)C2=CC=CC=C2C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Methylcyclobutyl)methyl]hydrazine hydrochloride](/img/structure/B11720413.png)
![2-Bromo-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11720414.png)
![5,5-Dimethyl-4,5-dihydro-[1,2,4]triazol-3-one](/img/structure/B11720428.png)
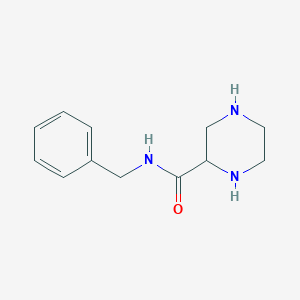
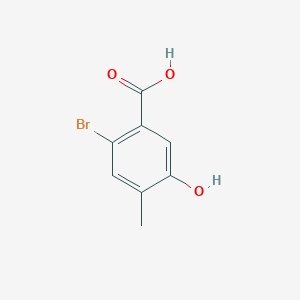
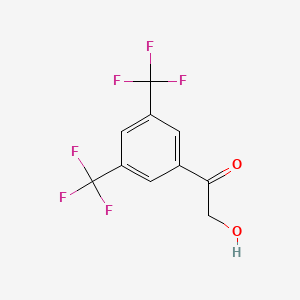
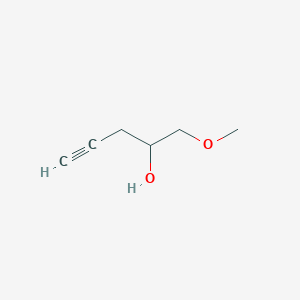
![N-hydroxy-3-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide](/img/structure/B11720444.png)
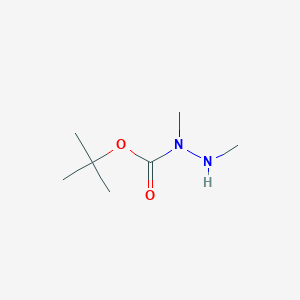

![4-Bromo-5-chloro-2-methylbenzo[d]thiazole](/img/structure/B11720460.png)

![(3aR,5R)-5-methyl-3H,3aH,4H,5H,7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B11720476.png)
